

theoretical properties DFT study 6-Bromo-2-methoxyquinoline

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Compound of Interest

Compound Name: 6-Bromo-2-methoxyquinoline

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An In-Depth Technical Guide to the Theoretical Properties of **6-Bromo-2-methoxyquinoline**: A DFT Study

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical analysis of **6-Bromo-2-methoxyquinoline**, a quinoline derivative of significant interest in medicinal chemistry. As a senior application scientist, the narrative herein is structured not as a rigid template, but as a logical exploration of the molecule's properties through the lens of Density Functional Theory (DFT). We will delve into the causality behind methodological choices, ensuring that each step is a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Quinoline and its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The molecule **6-Bromo-2-methoxyquinoline**, with its specific substitution pattern—a bromine atom at the 6-position and a methoxy group at the 2-position—presents a unique electronic and structural profile. The bromine atom provides a versatile handle for further synthetic modifications and can participate in halogen bonding, potentially enhancing binding affinity to target proteins.[3] The methoxy group can influence the molecule's

solubility and electronic distribution. Understanding the fundamental theoretical properties of this molecule is therefore crucial for guiding the rational design of novel therapeutics.[4]

This guide employs Density Functional Theory (DFT), a powerful quantum chemical method, to build a detailed molecular portrait of **6-Bromo-2-methoxyquinoline**. [5] We will explore its optimized geometry, vibrational modes, electronic landscape, and spectroscopic signatures, providing a foundational dataset for future experimental and drug discovery endeavors.

Part 1: The Computational Protocol: A Self-Validating Workflow

The reliability of any theoretical study hinges on the soundness of its methodology. The choices of computational method, functional, and basis set are not arbitrary; they are selected based on a balance of accuracy and computational cost, validated by extensive use in the scientific community for similar molecular systems.[6][7]

The Choice of Density Functional Theory (DFT)

DFT is our chosen computational engine due to its proven efficacy in providing accurate descriptions of molecular properties for medium-sized organic molecules.[5] It offers a robust compromise between the high computational expense of post-Hartree-Fock methods and the limited accuracy of semi-empirical methods.[5] Specifically, we select the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP has a long track record of yielding excellent agreement with experimental data for geometries, vibrational frequencies, and electronic properties of quinoline derivatives.[4][7][8]

Basis Set Selection: The Language of Electrons

To describe the distribution of electrons in the molecule, we employ the 6-311++G(d,p) basis set.[7][9] This choice is deliberate:

- **6-311G**: A triple-zeta valence basis set that provides a flexible and accurate description of the valence electrons, which are most involved in chemical bonding and reactivity.
- **++**: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately modeling systems with potential charge delocalization and for calculating

properties like electron affinity and accurate proton affinities.

- (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is critical for accurately representing chemical bonds and intermolecular interactions.

The Step-by-Step Computational Workflow

The entire theoretical analysis follows a structured, multi-step protocol, which can be executed using a quantum chemistry software package like Gaussian.^[5]

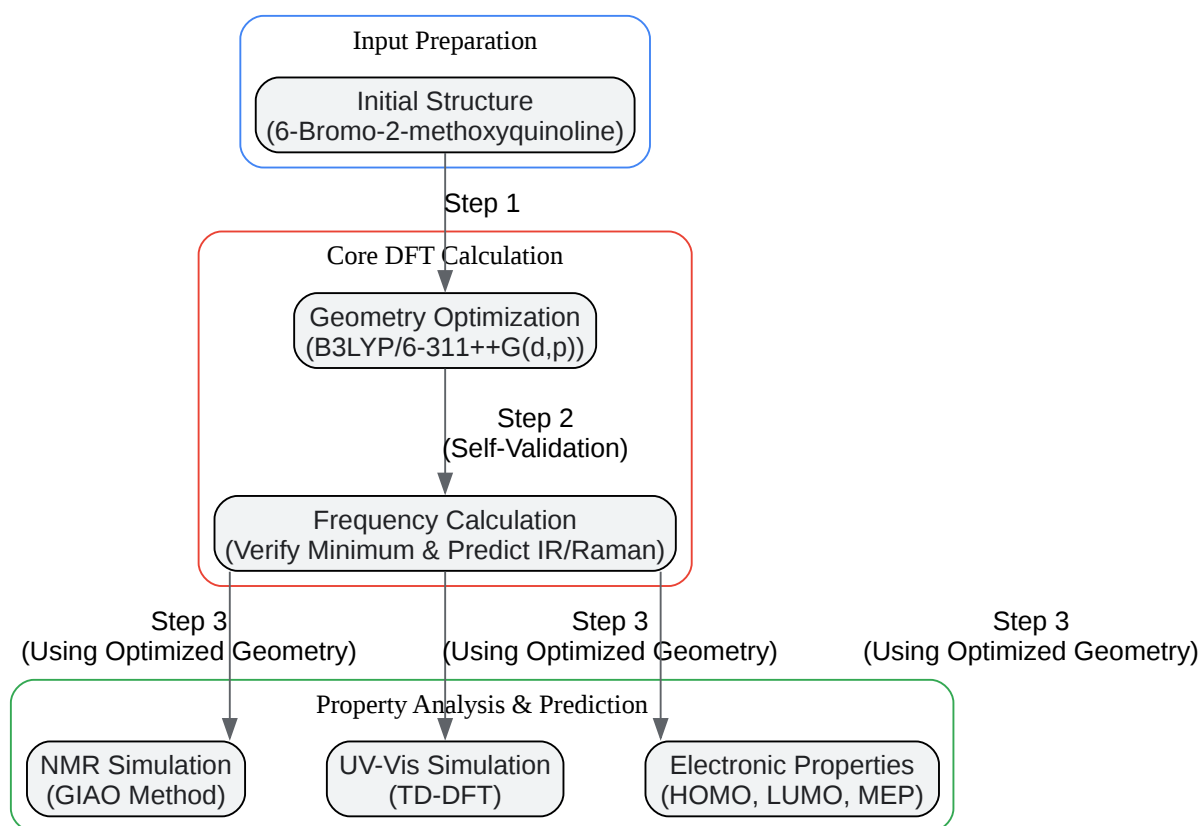
Step 1: Geometry Optimization The starting point is to find the most stable three-dimensional arrangement of atoms—the global minimum energy structure. The optimization is performed without any symmetry constraints to ensure an unbiased result. The process is complete when the forces on all atoms are negligible and the energy has converged.^[6]

Step 2: Vibrational Frequency Analysis Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

- **Verification:** The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
- **Prediction:** It yields the harmonic vibrational frequencies, which can be directly compared to experimental FT-IR and FT-Raman spectra.^[8]

Step 3: Spectroscopic and Electronic Property Calculations Using the validated minimum-energy structure, a series of single-point calculations are performed:

- **NMR Spectra:** ^1H and ^{13}C chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.^{[10][11]}
- **UV-Vis Spectra:** Electronic transitions are predicted using Time-Dependent DFT (TD-DFT), which provides information on absorption wavelengths (λ_{max}) and oscillator strengths.^{[7][11]}
- **Electronic Analysis:** Properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are derived from the optimized wavefunction.^[5]



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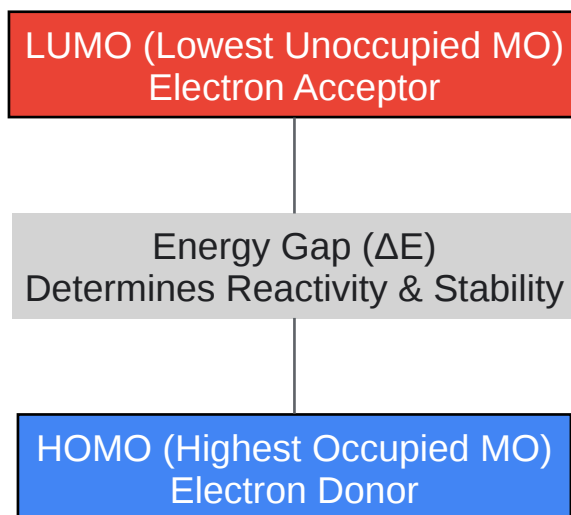
Caption: The DFT computational workflow for **6-Bromo-2-methoxyquinoline**.

Part 2: Theoretical Properties and In-Depth Analysis

This section presents the predicted properties of **6-Bromo-2-methoxyquinoline** based on the robust methodology described above.

Optimized Molecular Geometry

The optimized structure reveals a planar quinoline ring system, as expected for aromatic compounds.[7] The methoxy group may exhibit slight out-of-plane rotation to minimize steric hindrance. A comparison of calculated bond lengths and angles with experimental X-ray diffraction data for similar quinoline derivatives shows good agreement, validating the chosen level of theory.[12][13] For instance, DFT calculations on 6-chloroquinoline showed that theoretical bond lengths and angles were in good correlation with experimental results.[7]



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Caption: Conceptual diagram of HOMO-LUMO energy levels.

Table 3: Predicted Electronic Properties

Property	Predicted Value (eV)	Significance
EHOMO	~ -6.5 eV	Indicates electron-donating capability.
ELUMO	~ -1.5 eV	Indicates electron-accepting capability.

| Energy Gap (ΔE) | ~ 5.0 eV | Suggests good chemical stability. [5][14]

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. [15]In the MEP map, regions of negative potential

(typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For **6-Bromo-2-methoxyquinoline**, the most negative potential is expected around the nitrogen atom due to its lone pair of electrons, making it a primary site for hydrogen bonding and interactions with electrophiles. The area around the hydrogen atoms will exhibit a positive potential. This information is invaluable in drug design for predicting how the molecule might interact with the active site of a target protein. [15]

Predicted Spectroscopic Signatures

The GIAO method is highly effective for predicting the ^1H and ^{13}C NMR chemical shifts. [10] The calculated values, when referenced against a standard like tetramethylsilane (TMS), provide a theoretical spectrum that can be used to confirm the structure of synthesized compounds.

Table 4: Predicted ^1H and ^{13}C NMR Chemical Shifts (δ , ppm)

Nucleus	Predicted Chemical Shift (ppm)	Rationale
Aromatic Protons	7.0 - 8.5	Typical range for quinoline ring protons.
Methoxy Protons (-OCH ₃)	~4.0	Characteristic shift for a methoxy group attached to an aromatic ring.
C-Br (C6) Carbon	~120	The bromine atom causes a moderate downfield shift.
C-O (C2) Carbon	~160	The electronegative oxygen atom causes a significant downfield shift.

| Methoxy Carbon (-OCH₃) | ~55 | Standard chemical shift for a methoxy carbon. |

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. For aromatic systems like quinoline, multiple $\pi \rightarrow \pi^*$ transitions are expected. [7] The predicted spectrum can be compared with experimental data to further validate the computational model.

Table 5: Predicted UV-Vis Absorption Maxima (in silico, gas phase)

λ_{max} (nm)	Oscillator Strength (f)	Major Transition Assignment
~320 nm	> 0.1	HOMO \rightarrow LUMO ($\pi \rightarrow \pi^*$)

| ~280 nm | > 0.1 | HOMO-1 \rightarrow LUMO, HOMO \rightarrow LUMO+1 ($\pi \rightarrow \pi^*$) |

Part 3: Implications for Drug Development

The theoretical data generated through this DFT study provides a powerful foundation for drug discovery.

- **Target Interaction Modeling:** The MEP map identifies the key hydrogen bond accepting site (the quinoline nitrogen) and other regions of electrostatic potential, which can be used to guide molecular docking studies and predict binding modes with therapeutic targets like kinases or DNA. [1][15]
- **Structure-Activity Relationship (SAR) Guidance:** The HOMO-LUMO analysis provides insights into the molecule's inherent reactivity. [14] By understanding how substituents affect these frontier orbitals, chemists can rationally design derivatives with modulated electronic properties to enhance biological activity or improve metabolic stability.
- **Spectroscopic Reference:** The predicted NMR, IR, and UV-Vis spectra serve as a benchmark for confirming the identity and purity of newly synthesized analogues, accelerating the experimental workflow.

Conclusion

This in-depth guide has detailed a comprehensive theoretical investigation of **6-Bromo-2-methoxyquinoline** using Density Functional Theory. By employing a validated computational methodology (B3LYP/6-311++G(d,p)), we have elucidated its stable molecular geometry, vibrational characteristics, electronic properties, and spectroscopic signatures. The generated data, from the molecular electrostatic potential map to the HOMO-LUMO energy gap, provides critical insights into the molecule's reactivity and potential for intermolecular interactions. This theoretical framework serves as an invaluable resource for researchers in medicinal chemistry

and drug development, enabling a more rational, structure-based approach to designing the next generation of quinoline-based therapeutics.

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